2-(7-(3,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol
Description
2-(7-(3,4-Dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol is a heterocyclic compound featuring a pyrazolo-triazolo-pyrimidine scaffold substituted with a 3,4-dimethylphenyl group at position 7 and a phenol moiety at position 2. This structural framework is associated with diverse biological activities, including kinase inhibition and adenosine receptor antagonism, particularly targeting the A2A subtype .
Properties
IUPAC Name |
2-[10-(3,4-dimethylphenyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N6O/c1-12-7-8-14(9-13(12)2)26-19-16(10-22-26)20-23-18(24-25(20)11-21-19)15-5-3-4-6-17(15)27/h3-11,27H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNSYDOPUMGZLJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C4=NC(=NN4C=N3)C5=CC=CC=C5O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, specifically the transition from G1 phase to S phase.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition is achieved through the formation of essential hydrogen bonds with Leu83, a key residue in the active site of CDK2. The inhibition of CDK2 leads to alterations in cell cycle progression.
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, specifically blocking the transition from the G1 phase to the S phase. This results in the arrest of cell growth and proliferation.
Biological Activity
The compound 2-(7-(3,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol is a complex heterocyclic molecule that has gained attention in medicinal chemistry due to its potential biological activities. The unique structural features of this compound, including its multiple fused ring systems and specific substituents, suggest a promising pharmacological profile. This article delves into the biological activity of this compound, presenting data from various studies, case analyses, and relevant findings.
Molecular Characteristics
- Molecular Formula : C20H18N6
- Molecular Weight : 358.40 g/mol
- Key Structural Features :
- A pyrazolo[4,3-e][1,2,4]triazolo framework
- Substituents: 3,4-dimethylphenyl and phenolic groups
Anticancer Properties
Research indicates that compounds within the pyrazolo[4,3-e][1,2,4]triazole family exhibit significant anticancer activities. A study demonstrated that derivatives similar to our compound showed stronger cytotoxic effects than cisplatin against breast cancer cell lines (MCF-7 and MDA-MB-231) . The mechanism of action often involves the induction of apoptosis through pathways involving caspases and modulation of key regulatory proteins such as p53 and NF-κB.
Table 1: Cytotoxic Activity Comparison
| Compound | Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| Cisplatin | MCF-7 | 10-20 | DNA damage |
| Compound X | MCF-7 | 5 | Apoptosis via caspases |
| Compound Y | MDA-MB-231 | 15 | Autophagy and apoptosis |
CDK2 Inhibition
The compound has been investigated for its ability to inhibit cyclin-dependent kinase 2 (CDK2), a crucial target in cancer therapy. Molecular docking studies suggest that the compound binds effectively to the active site of CDK2, establishing essential interactions that lead to reduced cell proliferation .
Other Biological Activities
In addition to anticancer effects, derivatives of this compound have shown promise in other areas:
- Anti-inflammatory Effects : Some studies indicate potential anti-inflammatory properties through inhibition of pro-inflammatory cytokines.
- Antimicrobial Activity : Preliminary tests have suggested activity against certain bacterial strains.
Case Study 1: Breast Cancer Treatment
In a controlled laboratory setting, a derivative of the compound was tested against MCF-7 cells. Results indicated a significant reduction in cell viability compared to untreated controls. The study highlighted the induction of apoptosis as evidenced by increased caspase activity and DNA fragmentation .
Case Study 2: Molecular Docking Analysis
A computational study utilized molecular docking to assess the binding affinity of the compound with CDK2. The results showed a favorable binding energy, suggesting strong interaction capabilities. This was corroborated by experimental data demonstrating effective inhibition of CDK2 activity in vitro .
Comparison with Similar Compounds
Key Observations :
- A2A Receptor Antagonism: SCH442416 and SCH58261 exhibit nanomolar affinity for A2A receptors due to their furanyl and methoxy/phenylethyl substituents, which optimize hydrophobic interactions in the receptor binding pocket . The target compound’s dimethylphenyl group may similarly enhance binding but with reduced selectivity compared to SCH442416 .
- Kinase Inhibition : Derivatives with halogenated aryl groups (e.g., 4-bromophenyl in ) show potent antiproliferative activity against cancer cells, suggesting the target compound’s dimethylphenyl group could confer analogous effects .
- Solubility and Bioavailability: ZM241385’s phenol group improves aqueous solubility compared to the target compound’s dimethylphenyl, which may limit its therapeutic applicability in systemic delivery .
A2A Receptor Antagonism
- SCH442416 : Demonstrates >100-fold selectivity for A2A over A1, A2B, and A3 receptors (Ki = 0.48 nM for A2A) .
- Target Compound : While direct data is unavailable, structural analogs with aryl substitutions at position 7 (e.g., 3-chlorophenyl in ) show moderate A2A affinity (Ki ~10–50 nM) . The dimethylphenyl group may reduce potency compared to SCH442416 but improve metabolic stability.
Anticancer Activity
- Pyrazolo-triazolo-pyrimidine Derivatives : Compounds with electron-withdrawing groups (e.g., 4-nitrophenyl in ) exhibit IC50 values of 1–5 µM in leukemia cell lines . The target compound’s dimethylphenyl group, being electron-donating, may shift activity toward kinase inhibition rather than direct cytotoxicity .
Physicochemical Properties
- Lipophilicity : The target compound’s logP is estimated to be ~3.5 (similar to SCH58261), favoring membrane permeability but requiring formulation optimization for solubility .
- Metabolic Stability : Bulky substituents (e.g., tert-butyl in ) reduce cytochrome P450 metabolism, a feature the dimethylphenyl group may replicate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
